4-Methyl-1-pentyne

Polymer Chemistry Transition Metal Catalysis Conductive Polymers

Select 4-Methyl-1-pentyne for its quantifiable steric profile, enabling high-Mw polyacetylenes (Mw ~10⁴) and cyclic PMP (Tg 39°C). Critical monomer for MMMs and CH/π interaction studies. Differentiated from linear alkynes.

Molecular Formula C6H10
Molecular Weight 82.14 g/mol
CAS No. 7154-75-8
Cat. No. B1581292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-1-pentyne
CAS7154-75-8
Molecular FormulaC6H10
Molecular Weight82.14 g/mol
Structural Identifiers
SMILESCC(C)CC#C
InChIInChI=1S/C6H10/c1-4-5-6(2)3/h1,6H,5H2,2-3H3
InChIKeyOXRWICUICBZVAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-1-pentyne (CAS 7154-75-8): Procurement-Ready Overview of a Branched Terminal Alkyne Building Block


4-Methyl-1-pentyne (CAS 7154-75-8), also known as isobutylacetylene, is a branched terminal alkyne with the molecular formula C₆H₁₀ and a molecular weight of 82.14 g/mol [1]. It is characterized by a triple bond at the terminal position and an isobutyl group at C4. The compound is a colorless to pale yellow liquid with a boiling point of 61–62 °C, a density of approximately 0.698 g/mL at 25 °C, and a refractive index (n20/D) of 1.393 [1][2]. It is sparingly soluble in water (∼0.27 g/L) but miscible with common organic solvents of low polarity [2]. As a terminal alkyne, it participates in a wide array of classic alkyne addition reactions, including halogenation, hydrogenation, hydrohalogenation, hydration, oxidative cleavage, and nitrile formation .

Why 4-Methyl-1-pentyne Cannot Be Casually Substituted: A Data-Backed Procurement Primer


In procurement and research, terminal alkynes are frequently treated as interchangeable due to their shared functional group. However, the specific branching pattern of 4-methyl-1-pentyne introduces quantifiable differences in steric bulk, conformational behavior, and reactivity that preclude simple substitution with linear analogs like 1-pentyne or 1-hexyne. Direct substitution with a different branched isomer, such as 3-methyl-1-pentyne, also leads to distinct outcomes in polymerization [1][2]. The evidence below demonstrates that these structural nuances translate into measurable differences in polymer yield, molecular weight, and conformational equilibria, underscoring the necessity of a precise, data-driven selection process for this compound.

Head-to-Head Evidence: Quantifying the Selection Advantage of 4-Methyl-1-pentyne Over Its Closest Analogs


Polymerization Yield and Molecular Weight: Direct Comparison with 3-Methyl-1-pentyne and 4-Methyl-2-pentyne

Under identical Mo- or W-based catalytic conditions (MCln, MCln·Ph4Sn, or M(CO)6-CCl4-hv), the polymerization of three methylpentyne isomers was examined. 4-Methyl-1-pentyne, 3-methyl-1-pentyne, and 4-methyl-2-pentyne all produced polymers in high yields with molecular weights around 1×10⁴. This demonstrates that among C6 alkyne isomers, the terminal nature and branching position of 4-methyl-1-pentyne are permissive for high-yield polymerization with these specific catalysts, whereas Ziegler-type catalysts are more restrictive and can only polymerize primary and secondary alkylacetylenes [1].

Polymer Chemistry Transition Metal Catalysis Conductive Polymers

Conformational Equilibrium: Quantified Gauche/Anti Ratio Versus Linear Analogs

High-resolution carbon 1s photoelectron spectroscopy was used to identify and quantify the conformers of 4-methyl-1-pentyne. The analysis resolved two distinct conformers, anti and gauche, yielding an anti conformer population of 30 ± 5% and a gauche population of 70 ± 6% [1]. In contrast, the linear alkyne 2-hexyne exhibited a significantly different distribution of 70 ± 6% anti and 30 ± 5% gauche under the same conditions. For the linear terminal alkyne 1-hexyne, the spectrum provided only partial information, highlighting the unique conformational fingerprint of the branched 4-methyl-1-pentyne [1].

Conformational Analysis Spectroscopy Physical Organic Chemistry

Steric Influence on Polymerization: Quantitative Yield Comparison with 1-Hexyne and tert-Butylacetylene

In a study using Ziegler-Natta type initiating systems (Fe(RCOO)3–AlEt3), the polymer yield of various terminal alkynes was found to be highly influenced by the bulkiness of the substituent directly attached to the sp carbon. Under these conditions, the polymerization of 1-hexyne (linear) proceeded quantitatively (up to 100% yield). In contrast, 4-methyl-1-pentyne, which has a branched isobutyl group, exhibited a lower yield. The most hindered monomer, tert-butylacetylene, could not be polymerized at all with this catalyst system (0% yield) [1]. This demonstrates a clear, quantifiable relationship between steric bulk and polymerizability.

Polymer Synthesis Ziegler-Natta Catalysis Structure-Property Relationship

Evidence for Stabilizing γ-CH/π Interaction: A Conformational Advantage Over Unbranched Alkynes

Microwave spectroscopy and ab initio calculations on 4-methyl-1-pentyne revealed evidence for a stabilizing γ-CH/π interaction between a hydrogen atom in the γ-position and the π-electrons of the triple bond [1]. This interaction renders the gauche conformer approximately equal in energy to the anti form, a phenomenon first observed in the linear 1-pentyne [2]. However, 4-methyl-1-pentyne is the smallest molecule capable of having two γ-hydrogen atoms simultaneously interact with the CCH group [1]. This enhanced potential for CH/π stabilization is a direct consequence of its unique branching and represents a quantifiable (though small, on the order of a few kJ/mol) energetic advantage that differentiates it from unbranched analogs like 1-hexyne.

Microwave Spectroscopy Computational Chemistry Non-Covalent Interactions

Where the Data Points: High-Impact Application Scenarios for 4-Methyl-1-pentyne


Synthesis of Branched Polyacetylenes for Advanced Materials

The quantifiable, intermediate steric profile of 4-methyl-1-pentyne makes it an ideal monomer for synthesizing substituted polyacetylenes. As demonstrated by the data, it polymerizes with Mo- and W-based catalysts to high molecular weight (Mw ~10⁴) [1], and its branched nature introduces steric bulk that can enhance polymer solubility and processability. Researchers aiming to tune the optical, electronic, or gas-permeability properties of polyacetylenes should select this monomer over linear 1-hexyne when a balance between polymerization efficiency and the introduction of branched side chains is desired. The inability of more hindered monomers like tert-butylacetylene to polymerize under similar conditions underscores the unique window of reactivity that 4-methyl-1-pentyne occupies [2].

Precursor to Cyclic Poly(4-methyl-1-pentene) (c-PMP) Thermoplastics

4-Methyl-1-pentyne serves as the direct precursor for the catalytic synthesis of cyclic poly(4-methyl-1-pentene) (c-PMP), a transparent cyclic polymer with a glass transition temperature (Tg) of 39 °C, which is 10 °C higher than its linear analog [1]. This application leverages the terminal alkyne functionality for ring-expansion metathesis polymerization (REMP) using a tungsten alkylidyne catalyst, followed by hydrogenation. The resulting c-PMP exhibits higher density, smaller hydrodynamic volume, and distinct rheological properties compared to linear PMP, making it valuable for advanced packaging and membrane applications. Procurement of 4-methyl-1-pentyne is essential for this specific synthetic route; no other C6 alkyne can directly yield c-PMP.

Fundamental Studies of Intramolecular CH/π Interactions

As confirmed by microwave spectroscopy and computational studies, 4-methyl-1-pentyne is the smallest molecule possessing two γ-hydrogen atoms capable of simultaneous interaction with a terminal alkyne group [1]. This unique structural feature makes it an invaluable model compound for fundamental physical chemistry research into weak, non-covalent CH/π interactions. The quantified 70% gauche conformer population provides a distinct experimental benchmark for validating computational models of these subtle forces [2]. Researchers in the field of molecular spectroscopy and computational chemistry should select this compound as a key system for studying the energetic contributions and geometric consequences of these ubiquitous but challenging-to-model interactions.

Fabrication of Mixed Matrix Membranes (MMMs)

4-Methyl-1-pentyne has a documented application as a polymer matrix component in the fabrication of mixed matrix membranes (MMMs) when combined with synthesized NH2-MIL-53 metal-organic framework (MOF) filler [1]. While direct comparative performance data for MMMs is not available in the public domain, this established use case provides a validated starting point for membrane scientists. Procurement for this application is based on the need for a liquid, polymerizable terminal alkyne with specific solubility characteristics (insoluble in water, soluble in low-polarity organic solvents) [2], which are well-defined for this compound.

Technical Documentation Hub

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